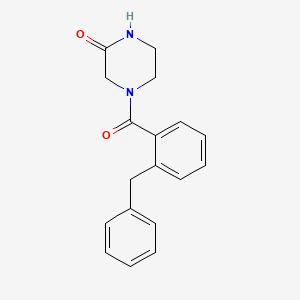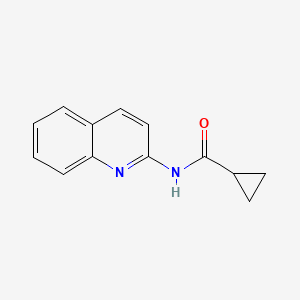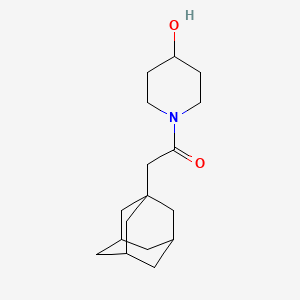
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. HPPM is a member of the piperidine family and contains a phenylmethanone moiety.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has also been used as a building block for the synthesis of various compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and stability. However, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be expensive to produce on a large scale, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone-based drugs for the treatment of cancer and neurological disorders. Another area of research is the synthesis of novel (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone derivatives with improved biological activities. Additionally, further studies are needed to elucidate the mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone and its potential applications in other fields, such as materials science and organic synthesis.
In conclusion, (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves the reaction of 4-hydroxypiperidine with 4-propan-2-yloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. The purity and yield of (4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can be improved by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-5-3-12(4-6-14)15(18)16-9-7-13(17)8-10-16/h3-6,11,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSORGVSYHVXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)



![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

